molecular formula C10H17NO B1311866 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile CAS No. 72641-05-5

5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile

Cat. No.: B1311866
CAS No.: 72641-05-5
M. Wt: 167.25 g/mol
InChI Key: HMDNMVQAFLZLGY-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is characterized by its unique structure, which includes a hydroxyl group, a nitrile group, and a cyclohexane ring with three methyl substituents

Preparation Methods

The synthesis of 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with biological molecules. The pathways involved include binding to enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar compounds to 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile include:

    5-Hydroxy-1,3,3-trimethylcyclohexane-1-carbonitrile: Differing only in the position of the nitrile group.

    1,3,3-Trimethylcyclohexanol: Lacking the nitrile group.

    1,3,3-Trimethylcyclohexanecarbonitrile: Lacking the hydroxyl group.

The uniqueness of this compound lies in the presence of both the hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

5-hydroxy-1,3,3-trimethylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDNMVQAFLZLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C#N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442009
Record name 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72641-05-5
Record name 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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